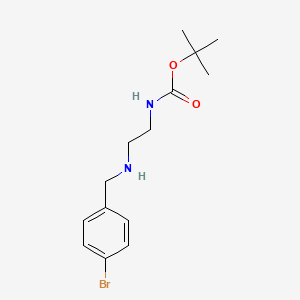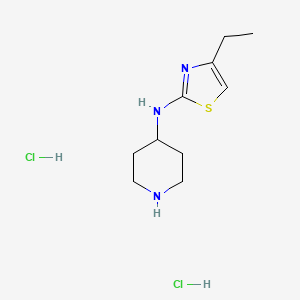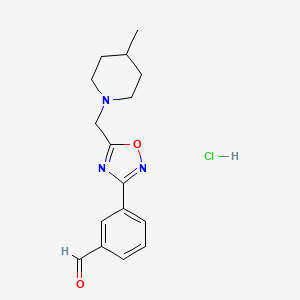
UNC-926 Hydochloride
Vue d'ensemble
Description
Le chlorhydrate d'UNC 926 est un inhibiteur de domaine de lecture de méthyl-lysine qui inhibe spécifiquement la protéine L3MBTL1 avec une valeur de CI50 de 3,9 micromolaires . Il présente également une affinité micromolaire faible pour la protéine L3MBTL3 . Ce composé est principalement utilisé en recherche scientifique pour étudier la régulation épigénétique et les interactions protéiques impliquant des résidus de méthyl-lysine .
Applications De Recherche Scientifique
Le chlorhydrate d'UNC 926 a un large éventail d'applications en recherche scientifique :
Études épigénétiques : Il est utilisé pour étudier le rôle des domaines de lecture de méthyl-lysine dans la régulation des gènes et le remodelage de la chromatine.
Interactions protéine-protéine : Les chercheurs utilisent ce composé pour étudier les interactions entre les protéines qui impliquent des résidus de méthyl-lysine.
Recherche sur le cancer : Il est utilisé en recherche sur le cancer pour explorer les effets thérapeutiques potentiels de l'inhibition d'interactions protéiques spécifiques.
Développement de médicaments : Le chlorhydrate d'UNC 926 sert de composé de tête dans le développement de nouveaux médicaments ciblant les régulateurs épigénétiques.
Mécanisme d'action
Le chlorhydrate d'UNC 926 exerce ses effets en se liant au domaine de lecture de méthyl-lysine de la protéine L3MBTL1, inhibant ainsi son interaction avec les peptides d'histones méthylés . Cette inhibition perturbe la fonction normale de la protéine, conduisant à des changements dans l'expression des gènes et la structure de la chromatine . Le composé présente également une spécificité pour la protéine L3MBTL3, bien qu'avec une affinité plus faible .
Mécanisme D'action
Target of Action
UNC-926 Hydrochloride primarily targets a protein known as L3MBTL1 . This protein is a methyl-lysine (Kme) reader domain . The compound also exhibits a low micromolar affinity for the close homolog, L3MBTL3 .
Mode of Action
UNC-926 Hydrochloride inhibits L3MBTL1 by binding to its 3xMBT domain . It does this in a selective and dose-dependent manner . The compound also inhibits the binding of the 3xMBT domain to H4K20me1 , a specific histone modification .
Biochemical Pathways
By inhibiting the interaction between L3MBTL1 and H4K20me1, UNC-926 Hydrochloride could potentially alter the epigenetic landscape of the cell and influence gene expression patterns .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of UNC-926 Hydrochloride’s action are likely to be complex and multifaceted, given its role in influencing histone modification and gene expression. By inhibiting L3MBTL1, it could potentially alter the cellular epigenetic landscape, leading to changes in gene expression that could have wide-ranging effects on cellular function .
Analyse Biochimique
Biochemical Properties
UNC-926 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the interaction between the L3MBTL1 protein and methylated histone peptides, specifically H4K20me1. The compound binds to the MBT domain of L3MBTL1 with a dissociation constant (Kd) of 3.9 micromolar. Additionally, UNC-926 Hydrochloride exhibits low micromolar affinity for the close homolog L3MBTL3, with an inhibitory concentration (IC50) of 3.2 micromolar. It does not affect the binding of 53BP1 to H4K20me1, demonstrating its specificity for L3MBTL1 over other proteins .
Cellular Effects
UNC-926 Hydrochloride influences various cellular processes by modulating the function of the L3MBTL1 protein. It selectively inhibits the binding of the 3xMBT domain to H4K20me1 in a dose-dependent manner. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By disrupting the interaction between L3MBTL1 and methylated histones, UNC-926 Hydrochloride can alter the transcriptional regulation of genes involved in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of UNC-926 Hydrochloride involves its binding to the MBT domain of the L3MBTL1 protein. This binding prevents the interaction between L3MBTL1 and methylated histone peptides, thereby inhibiting the protein’s function as a methyl-lysine reader. The compound’s specificity for L3MBTL1 over other proteins, such as 53BP1, is attributed to its unique binding interactions. UNC-926 Hydrochloride does not affect the binding of 53BP1 to H4K20me1, highlighting its selective inhibition of L3MBTL1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UNC-926 Hydrochloride have been observed to change over time. The compound is stable when stored at -20°C for up to three years in powder form and at -80°C for up to two years in solution. Over time, the inhibition of L3MBTL1 by UNC-926 Hydrochloride can lead to long-term changes in cellular function, including alterations in gene expression and cellular metabolism. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of UNC-926 Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits the interaction between L3MBTL1 and methylated histones without causing significant toxicity. At higher doses, UNC-926 Hydrochloride may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
UNC-926 Hydrochloride is involved in metabolic pathways related to the regulation of gene expression and chromatin remodeling. The compound interacts with enzymes and cofactors involved in histone methylation and demethylation processes. By inhibiting the function of L3MBTL1, UNC-926 Hydrochloride can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, UNC-926 Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the MBT domain of L3MBTL1. This interaction affects the compound’s distribution within cellular compartments, including the nucleus and cytoplasm .
Subcellular Localization
The subcellular localization of UNC-926 Hydrochloride is primarily within the nucleus, where it exerts its effects on chromatin remodeling and gene expression. The compound’s activity is influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles. By localizing to the nucleus, UNC-926 Hydrochloride can effectively inhibit the interaction between L3MBTL1 and methylated histones, thereby modulating gene expression and cellular function .
Méthodes De Préparation
La synthèse du chlorhydrate d'UNC 926 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour obtenir l'activité inhibitrice souhaitée. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base est synthétisée par une série de réactions organiques, notamment des réactions de condensation et de cyclisation.
Modifications de groupes fonctionnels : Des groupes fonctionnels spécifiques sont introduits pour améliorer l'affinité du composé pour les protéines cibles. Cela peut impliquer une halogénation, une alkylation ou d'autres modifications.
Purification et cristallisation : Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne et cristallisé pour obtenir la forme de sel de chlorhydrate.
Analyse Des Réactions Chimiques
Le chlorhydrate d'UNC 926 subit diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile, où un nucléophile remplace un groupe partant sur la molécule.
Oxydation et réduction : Il peut subir des réactions d'oxydation et de réduction, modifiant l'état d'oxydation d'atomes spécifiques au sein de la molécule.
Formation de complexes : Le chlorhydrate d'UNC 926 peut former des complexes avec des ions métalliques, ce qui peut affecter son activité inhibitrice.
Les réactifs couramment utilisés dans ces réactions comprennent les agents halogénants, les agents réducteurs et les sels métalliques. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .
Comparaison Avec Des Composés Similaires
Le chlorhydrate d'UNC 926 est unique en son inhibition spécifique de la protéine L3MBTL1. Des composés similaires comprennent :
GS-626510 : Un inhibiteur de bromodomaines de la famille BET avec une forte affinité pour BRD2, BRD3 et BRD4.
Inhibiteur de bromodomaine BET 3 : Un inhibiteur de bromodomaine BET utilisé en recherche relative à la contraception, au cancer et aux maladies cardiaques.
Comparé à ces composés, le chlorhydrate d'UNC 926 se distingue par sa spécificité cible et son application dans l'étude des domaines de lecture de méthyl-lysine .
Propriétés
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPMBBHOXQOMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1458318.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1458320.png)


![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)


![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)
![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)


![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)
![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)
![(2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl)amine dihydrochloride](/img/structure/B1458341.png)
